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molecular formula C10H7NO B1295770 8-Quinolinecarboxaldehyde CAS No. 38707-70-9

8-Quinolinecarboxaldehyde

Cat. No. B1295770
M. Wt: 157.17 g/mol
InChI Key: OVZQVGZERAFSPI-UHFFFAOYSA-N
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Patent
US07521462B2

Procedure details

sec-Butyllithium (1.4 M in cyclohexane, 5.0 ml, 7.0 mmol) is added dropwise to a stirred solution of 8-bromoquinoline (1.29 g, 6.22 mmol) and anhydrous tetrahydrofuran (22 ml) at −78° C. under nitrogen. The reaction is then stirred at −78° C. for 10 min and then dimethylformamide (2.5 ml, 32.3 mmol) is added. The reaction is then stirred for 10 min at −78° C. and then quenched with water. The reaction is poured into saturated sodium bicarbonate (100 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is dried over sodium sulfate and then the sodium sulfate is filtered. The crude product is concentrated on a rotary evaporator and purified by flash chromatography on silica gel eluting with 20% ethyl acetate/hexanes to yield (0.57 g, 58%) of quinoline-8-carboxaldehyde: mass spectrum (ion spray): m/z=158.0 (+1): 1H NMR (CDCl3): δ=11.46 (1H, s), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), 7.53-7.50 (1H, m).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2.CN(C)[CH:19]=[O:20]>O1CCCC1>[N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][C:7]=2[CH:19]=[O:20])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC=NC12
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is then stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is then stirred for 10 min at −78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
The reaction is poured into saturated sodium bicarbonate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the sodium sulfate is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The crude product is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel eluting with 20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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